molecular formula C14H13ClN2O5S B2417938 N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide CAS No. 849620-32-2

N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No. B2417938
CAS RN: 849620-32-2
M. Wt: 356.78
InChI Key: OPEGVLMIMPMNGX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide, also known as NM-3, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II, which are involved in cancer cell growth and proliferation. It also affects the expression of certain genes involved in cancer cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the induction of apoptosis in cancer cells, and the reduction of inflammation. It has also been found to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has several advantages for use in lab experiments, including its high purity and specificity for certain enzymes and genes involved in cancer cell growth. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide, including its potential use in combination with other cancer treatments, its application in the treatment of other diseases such as inflammatory disorders, and the development of more efficient synthesis methods to improve its availability for research purposes. Further studies are also needed to determine its safety and efficacy in human trials.
In conclusion, this compound is a promising compound for scientific research applications, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a basis for further studies to determine its potential as a cancer treatment and its applications in other areas of research.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenol with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of a base. This reaction yields this compound as a yellow solid with a high purity.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising compound for the development of cancer treatments.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5S/c1-9-3-4-10(15)7-12(9)16-23(20,21)11-5-6-14(22-2)13(8-11)17(18)19/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEGVLMIMPMNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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